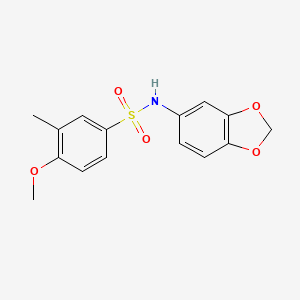![molecular formula C16H17N3O3 B5773322 N'-[(4-phenoxybutanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5773322.png)
N'-[(4-phenoxybutanoyl)oxy]-3-pyridinecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-phenoxybutanoyl)oxy]-3-pyridinecarboximidamide, commonly known as PHB-PyC, is a chemical compound with potential applications in scientific research. It is a pyridinecarboximidamide derivative that has been synthesized using a specific method.
Mécanisme D'action
The mechanism of action of PHB-PyC is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell proliferation and inflammation. It has also been found to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
PHB-PyC has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cyclin-dependent kinases, which are involved in cell proliferation. It has also been found to reduce the levels of inflammatory cytokines, such as TNF-alpha and IL-6. Additionally, it has been found to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
PHB-PyC has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. However, there are also limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, and it may have off-target effects that could affect the results of experiments.
Orientations Futures
There are several future directions for research on PHB-PyC. One area of research could focus on understanding its mechanism of action in more detail. Additionally, further studies could be conducted to investigate its potential applications in treating inflammatory diseases. Finally, research could be conducted to identify other derivatives of PHB-PyC that may have improved efficacy or fewer off-target effects.
Conclusion:
In conclusion, PHB-PyC is a chemical compound with potential applications in scientific research. It has been synthesized using a specific method and has been found to inhibit the growth of cancer cells and reduce inflammation. However, its mechanism of action is not fully understood, and there are limitations to its use in lab experiments. Further research is needed to fully understand its potential and identify other derivatives that may be more effective.
Méthodes De Synthèse
PHB-PyC is synthesized using a specific method that involves the reaction of 3-aminopyridine-2-carboximidamide with 4-phenoxybutanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is purified using column chromatography to obtain pure PHB-PyC.
Applications De Recherche Scientifique
PHB-PyC has potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been found to have anti-inflammatory properties and could potentially be used to treat inflammatory diseases.
Propriétés
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 4-phenoxybutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c17-16(13-6-4-10-18-12-13)19-22-15(20)9-5-11-21-14-7-2-1-3-8-14/h1-4,6-8,10,12H,5,9,11H2,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNPFEFZCWADJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)ON=C(C2=CN=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCCCC(=O)O/N=C(/C2=CN=CC=C2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5773240.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5773244.png)


![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5773253.png)



![6-benzyl-3,5,9-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5773286.png)
![4-isopropyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5773291.png)


![1-(2-methoxyphenyl)-4-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperazine](/img/structure/B5773312.png)
